molecular formula C16H20N2O3 B2378702 N-(cyanomethyl)-3-(oxan-4-yloxy)-N-phenylpropanamide CAS No. 1424514-65-7

N-(cyanomethyl)-3-(oxan-4-yloxy)-N-phenylpropanamide

Katalognummer B2378702
CAS-Nummer: 1424514-65-7
Molekulargewicht: 288.347
InChI-Schlüssel: UDBDBZLSKIMQOR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(cyanomethyl)-3-(oxan-4-yloxy)-N-phenylpropanamide, also known as CX-5461, is a small molecule inhibitor that targets RNA polymerase I (Pol I) transcription. Pol I transcription is responsible for the synthesis of ribosomal RNA (rRNA), which is essential for the production of ribosomes and protein synthesis. CX-5461 has shown promising results in preclinical studies as a potential anticancer agent, particularly against solid tumors.

Wirkmechanismus

N-(cyanomethyl)-3-(oxan-4-yloxy)-N-phenylpropanamide targets Pol I transcription by binding to the DNA template and preventing the recruitment of Pol I transcription factors. This leads to a decrease in rRNA synthesis and ribosome biogenesis, ultimately resulting in cell death. N-(cyanomethyl)-3-(oxan-4-yloxy)-N-phenylpropanamide has also been shown to induce DNA damage through the activation of the p53 pathway, leading to the activation of apoptosis.
Biochemical and Physiological Effects
N-(cyanomethyl)-3-(oxan-4-yloxy)-N-phenylpropanamide has been shown to have several biochemical and physiological effects in cancer cells. It induces DNA damage and cell cycle arrest, leading to apoptosis. N-(cyanomethyl)-3-(oxan-4-yloxy)-N-phenylpropanamide also inhibits rRNA synthesis and ribosome biogenesis, leading to a decrease in protein synthesis and cell growth. In addition, N-(cyanomethyl)-3-(oxan-4-yloxy)-N-phenylpropanamide has been shown to enhance the efficacy of other anticancer agents, such as chemotherapy and radiation therapy.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of N-(cyanomethyl)-3-(oxan-4-yloxy)-N-phenylpropanamide is its specificity for Pol I transcription, which makes it a promising anticancer agent with minimal off-target effects. N-(cyanomethyl)-3-(oxan-4-yloxy)-N-phenylpropanamide has also shown potent antitumor activity in preclinical studies, particularly against solid tumors. However, one of the limitations of N-(cyanomethyl)-3-(oxan-4-yloxy)-N-phenylpropanamide is its poor solubility, which may limit its clinical application. In addition, N-(cyanomethyl)-3-(oxan-4-yloxy)-N-phenylpropanamide may have toxic effects on normal cells, which may limit its therapeutic window.

Zukünftige Richtungen

There are several future directions for the development of N-(cyanomethyl)-3-(oxan-4-yloxy)-N-phenylpropanamide as an anticancer agent. One potential direction is the development of N-(cyanomethyl)-3-(oxan-4-yloxy)-N-phenylpropanamide-based combination therapies, which may enhance its efficacy and reduce toxicity. Another direction is the development of N-(cyanomethyl)-3-(oxan-4-yloxy)-N-phenylpropanamide analogues with improved solubility and pharmacokinetic properties. Finally, further studies are needed to determine the safety and efficacy of N-(cyanomethyl)-3-(oxan-4-yloxy)-N-phenylpropanamide in clinical trials, particularly in combination with other anticancer agents.

Synthesemethoden

The synthesis of N-(cyanomethyl)-3-(oxan-4-yloxy)-N-phenylpropanamide involves several steps, including the condensation of 4-hydroxybenzaldehyde with malononitrile to form 4-(cyanomethyl)benzaldehyde. This intermediate is then reacted with ethyl 3-bromopropionate to form ethyl 3-(4-(cyanomethyl)benzylidene)propanoate. The final step involves the conversion of ethyl 3-(4-(cyanomethyl)benzylidene)propanoate to N-(cyanomethyl)-3-(oxan-4-yloxy)-N-phenylpropanamide through a series of reactions.

Wissenschaftliche Forschungsanwendungen

N-(cyanomethyl)-3-(oxan-4-yloxy)-N-phenylpropanamide has been extensively studied in preclinical models of cancer, including breast, ovarian, and pancreatic cancer. It has shown potent antitumor activity in vitro and in vivo, particularly against cancer cells with high levels of Pol I transcription. N-(cyanomethyl)-3-(oxan-4-yloxy)-N-phenylpropanamide has also been shown to induce DNA damage and cell cycle arrest in cancer cells, leading to apoptosis.

Eigenschaften

IUPAC Name

N-(cyanomethyl)-3-(oxan-4-yloxy)-N-phenylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3/c17-9-10-18(14-4-2-1-3-5-14)16(19)8-13-21-15-6-11-20-12-7-15/h1-5,15H,6-8,10-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDBDBZLSKIMQOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1OCCC(=O)N(CC#N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(cyanomethyl)-3-(oxan-4-yloxy)-N-phenylpropanamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.